molecular formula C10H9ClF3NO2 B5616260 N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B5616260
M. Wt: 267.63 g/mol
InChI Key: AAWYRXDEPLWYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by its unique chemical structure, which includes a trifluoroacetamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylaniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A solvent like dichloromethane or acetonitrile is often used.

    Procedure: The aniline derivative is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify the trifluoroacetamide group.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an N-substituted amide, while oxidation of the methoxy group can produce a phenol derivative.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroacetamide
  • N-(4-chloro-5-methylphenyl)-2,2,2-trifluoroacetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and specific substitutions on the phenyl ring. These structural features confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-5-3-7(8(17-2)4-6(5)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWYRXDEPLWYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.